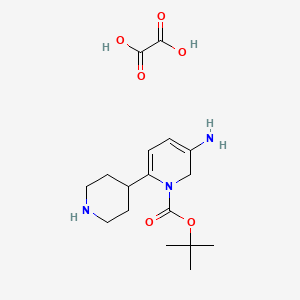
tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is a complex organic compound that features a pyridine ring substituted with tert-butyl, amino, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl group through alkylation. The amino group can be introduced via nitration followed by reduction, and the piperidinyl group can be added through nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate involves its interaction with specific molecular targets. The amino and piperidinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate
- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride
- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate sulfate
Uniqueness
Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds that may have different counterions or functional groups.
Propriétés
Formule moléculaire |
C17H27N3O6 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-6-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,11,17H,6-10,16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
GLUJFGXHLOZVHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=CC=C1C2CCNCC2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)
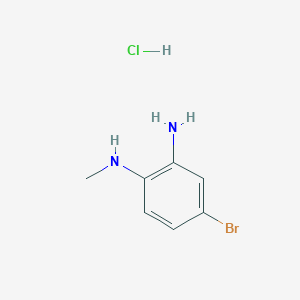
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)
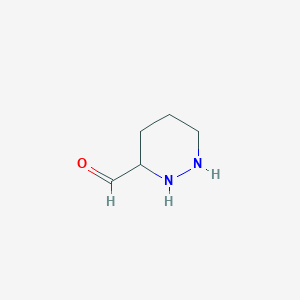
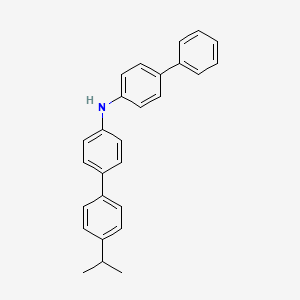
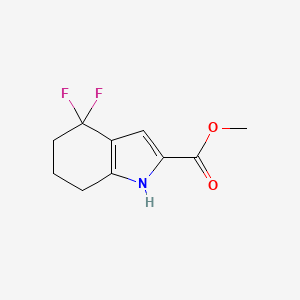
![Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12274218.png)
![2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)

![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)

![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)
